molecular formula C12H18N2S B11800861 3-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine

3-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine

Cat. No.: B11800861
M. Wt: 222.35 g/mol
InChI Key: BVNQPNPGSFHYFG-UHFFFAOYSA-N
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Description

3-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine is a heterocyclic compound that contains both pyridine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine typically involves the reaction of 2-chloropyridine with 1-ethyl-2-pyrrolidinone in the presence of a base, followed by the introduction of a methylthio group. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Flow microreactors can be used to control reaction parameters precisely, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Piperidine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

3-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methylpyrrolidin-2-yl)-2-(methylthio)pyridine
  • 3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine
  • 3-(1-Ethylpyrrolidin-2-yl)-2-(methylsulfonyl)pyridine

Uniqueness

3-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine is unique due to its specific combination of pyridine and pyrrolidine rings, along with the presence of a methylthio group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

3-(1-ethylpyrrolidin-2-yl)-2-methylsulfanylpyridine

InChI

InChI=1S/C12H18N2S/c1-3-14-9-5-7-11(14)10-6-4-8-13-12(10)15-2/h4,6,8,11H,3,5,7,9H2,1-2H3

InChI Key

BVNQPNPGSFHYFG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=C(N=CC=C2)SC

Origin of Product

United States

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